Ozagrel impurity III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ozagrel impurity III is a chemical compound that is often encountered as an impurity in the synthesis of ozagrel, a thromboxane A2 synthase inhibitor. Ozagrel is primarily used in the treatment of cerebral thrombosis and other thrombotic diseases. The presence of impurities like this compound is critical to monitor and control, as they can affect the efficacy and safety of the pharmaceutical product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Ozagrel impurity III involves the reaction of 4-bromomethyl methyl cinnamic acid methyl ester with sodium methoxide in methanol. The mixture is stirred at room temperature for 2-16 hours to ensure complete reaction. The resulting mixture is then concentrated using vacuum rotary evaporation and purified by column chromatography .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar steps but on a larger scale. The use of automated systems for stirring, evaporation, and chromatography ensures consistency and efficiency in the production process. The industrial methods also incorporate stringent quality control measures to ensure the purity and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ozagrel impurity III undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Ozagrel impurity III has several scientific research applications:
Chemistry: Used as a reference standard in the analysis and quality control of ozagrel.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its effects on thromboxane A2 synthase and its potential therapeutic applications.
Industry: Used in the development and optimization of synthetic routes for ozagrel and related compounds.
Wirkmechanismus
The mechanism of action of Ozagrel impurity III is closely related to its parent compound, ozagrel. It inhibits thromboxane A2 synthase, an enzyme involved in the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting this enzyme, this compound helps to reduce thrombus formation and improve blood flow .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ozagrel: The parent compound, used as a thromboxane A2 synthase inhibitor.
Paeonol: A compound with similar antiplatelet aggregation activities.
Fasudil: Another compound used in combination with ozagrel for treating cerebral vasospasm.
Uniqueness
Ozagrel impurity III is unique in its specific structure and its role as an impurity in the synthesis of ozagrel. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the pharmaceutical product. Unlike its parent compound, this compound is primarily used in research and quality control rather than as a therapeutic agent.
Eigenschaften
Molekularformel |
C13H16O2 |
---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
ethyl (Z)-4-(4-methylphenyl)but-3-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)6-4-5-12-9-7-11(2)8-10-12/h4-5,7-10H,3,6H2,1-2H3/b5-4- |
InChI-Schlüssel |
BEJIEHFBXSHROL-PLNGDYQASA-N |
Isomerische SMILES |
CCOC(=O)C/C=C\C1=CC=C(C=C1)C |
Kanonische SMILES |
CCOC(=O)CC=CC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.